

Application Notes and Protocols for DHFR-IN-5

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Compound of Interest		
Compound Name:	DHFR-IN-5	
Cat. No.:	B15613110	Get Quote

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Introduction

DHFR-IN-5, also known as p218, is a potent and selective inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1][2] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids necessary for DNA synthesis and cellular proliferation.[3][4] Inhibition of DHFR disrupts these vital processes, leading to cell cycle arrest and apoptosis. This mechanism makes DHFR a key target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as malaria.[3][4] **DHFR-IN-5** has demonstrated significant activity against the DHFR enzyme of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, including strains resistant to existing antifolate drugs like pyrimethamine.[2][5]

Mechanism of Action

DHFR-IN-5 acts as a competitive inhibitor of DHFR, binding to the active site of the enzyme and preventing the binding of its natural substrate, DHF.[5] The potency and selectivity of **DHFR-IN-5** against P. falciparum DHFR (PfDHFR) are attributed to its unique structural features.[5] The molecule possesses a flexible pyrimidine side-chain and a carboxylate group that forms charge-mediated hydrogen bonds with a conserved arginine residue (Arg122) in the active site of PfDHFR.[5] This interaction is disfavored in human DHFR due to amino acid substitutions in the vicinity of the analogous arginine residue, which accounts for the compound's high selectivity.[4][5] Furthermore, **DHFR-IN-5** exhibits a slow-on/slow-off tight-



binding mechanism to both wild-type and mutant PfDHFR, which prolongs its residence time on the target and contributes to its efficacy against resistant strains.[5]

Quantitative Data Summary

The inhibitory activity of **DHFR-IN-5** has been quantified in both biochemical and cellular assays. The following tables summarize the key potency data.

Table 1: Biochemical Activity of DHFR-IN-5 against P. falciparum DHFR

Target Enzyme	Inhibition Constant (K_i) (nM)
Quadruple mutant P. falciparum DHFR (V1/S)	0.54

Data sourced from MedChemExpress.[1]

Table 2: In Vitro Cellular Activity of **DHFR-IN-5** against P. falciparum

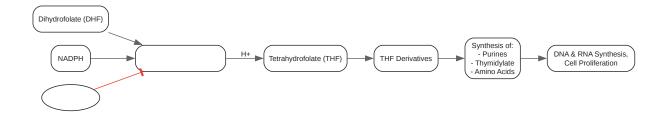
P. falciparum Strain	IC_50 (nM)
Wild-type (TM4)	4.6
Quadruple mutant (V1/S)	56

Data sourced from MedChemExpress.[2]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the folate signaling pathway and the experimental workflows for evaluating **DHFR-IN-5**.

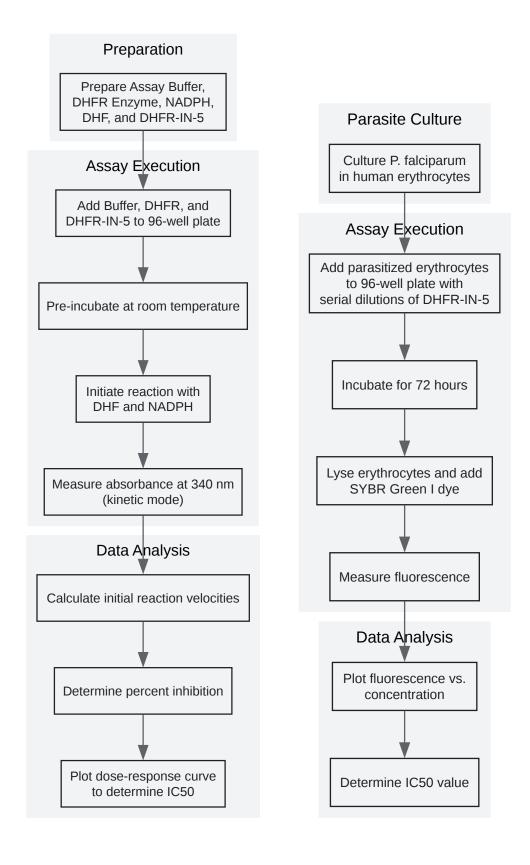




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Caption: Folate metabolism pathway and the inhibitory action of **DHFR-IN-5**.





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